molecular formula C14H20ClN3 B12235391 benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12235391
M. Wt: 265.78 g/mol
InChI Key: FHGQMGCQSLNVTH-UHFFFAOYSA-N
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Description

Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane at room temperature. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrazole compounds.

Scientific Research Applications

Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazole: Similar structure but lacks the isopropyl group.

    1-Isopropyl-1H-pyrazole: Similar structure but lacks the benzyl group.

    Benzylpyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.

Uniqueness

Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both benzyl and isopropyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_2

This compound features a benzyl group attached to a 1-isopropyl-1H-pyrazol-5-yl moiety via a methylamine backbone. The unique combination of these groups is believed to influence its biological activity significantly.

Research indicates that this compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth, disrupting essential cellular processes.
  • Receptor Binding : It may interact with specific receptors, modulating signaling pathways that lead to reduced tumor growth or enhanced antimicrobial effects .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies suggest that it may interfere with microbial cell wall synthesis, contributing to its efficacy against various pathogens.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notable findings include:

  • Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .
CompoundCell LineIC50 (µM)
This compoundA54926
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926

Case Studies and Comparative Analysis

A review of recent advancements in drug design highlights the role of pyrazole derivatives in cancer therapy. This compound shares structural similarities with other pyrazole derivatives known for their anticancer activities. For example:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-1H-pyrazoleLacks isopropyl groupSimpler structure; less steric hindrance
1-Isopropyl-1H-pyrazoleLacks benzyl groupMore basic structure; different reactivity
Benzylpyrazole DerivativesVarious substituents on the pyrazole ringDiverse functionalization possibilities

The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12(2)17-14(8-9-16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H

InChI Key

FHGQMGCQSLNVTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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